(Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c26-21-20(13-17-10-11-19(31-17)15-6-8-16(9-7-15)25(29)30)33-23(32)24(21)18(22(27)28)12-14-4-2-1-3-5-14/h1-11,13,18H,12H2,(H,27,28)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNWTXLCUPCRNR-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound featuring a thiazolidinone core, which is known for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Thiazolidinone Core : Known for its role in various biological processes.
- Furan Moiety : Enhances electronic properties and potential interactions with biological targets.
- Nitrophenyl Substituent : Contributes to the compound's reactivity and biological activity.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Thiazolidinone core | Antidiabetic |
| Furan-2-carboxylic acid | Furan ring | Antioxidant |
| 4-Nitrophenol | Nitrophenyl group | Antimicrobial |
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown:
- Inhibition of Cell Proliferation : The thiazolidinone framework has been linked to moderate to strong antiproliferative activity in various cancer cell lines, including human leukemia cells .
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis and affect cell cycle progression through caspase activation and modulation of gene expression related to inflammatory responses .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Broad-Spectrum Activity : Similar thiazolidinone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds were found to be more potent than standard antibiotics like ampicillin against resistant strains such as MRSA .
- Fungal Activity : The same derivatives showed significant antifungal effects, outperforming traditional antifungal agents like ketoconazole .
Case Studies and Research Findings
- Caspase Activation in Cancer Cells : A study evaluated the effects of thiazolidinone derivatives on metabolic activity and caspase activation in human lung carcinoma cells (A549). Results indicated a decrease in metabolic activity at concentrations ranging from 10 to 100 µM, highlighting the potential of these compounds in cancer therapy .
- Antimicrobial Efficacy : In another investigation, synthesized derivatives were tested against eight bacterial species. The results showed that all tested compounds exhibited antibacterial activity, with some being significantly more effective than existing treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (thiazolidinone core, arylidene substituents) but differ in substituents, stereochemistry, or side chains, leading to distinct physicochemical and biological properties:
Key Findings from Comparative Studies
- Electron-Withdrawing vs.
- Side Chain Influence: Propanoic acid derivatives (e.g., the target compound) exhibit better solubility and bioavailability than amide analogs (e.g., ), but lower metabolic stability due to esterase susceptibility .
- Stereochemical Impact: The (Z)-configuration in thiazolidinones is essential for planar alignment with enzyme active sites (e.g., PPAR-γ, COX-2), as shown by 2–3-fold higher activity compared to (E)-isomers .
- Cytotoxicity : Les-3331, with a chloro-nitropropenylidene group, shows superior anticancer activity (IC₅₀ = 8.2 µM) over the furan-based target compound, attributed to stronger DNA alkylation capacity .
Spectroscopic and Crystallographic Data Comparison
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Knoevenagel condensation between 4-nitrophenyl-substituted aldehydes and thiazolidinone precursors. Key steps include refluxing in DMF/acetic acid with sodium acetate as a base () or microwave-assisted methods to enhance reaction efficiency (). Solvent polarity (e.g., DMF vs. ethanol), catalyst choice (e.g., K₂CO₃), and stoichiometric ratios (e.g., 1:3 molar ratio of thiosemicarbazide to aldehyde) critically impact yield and purity. Recrystallization from DMF/ethanol mixtures is recommended for purification .
Q. Which spectroscopic techniques are essential for structural characterization?
Q. How can researchers purify the compound post-synthesis?
Recrystallization using DMF/ethanol or DMF/acetic acid mixtures is effective for removing unreacted starting materials (). Column chromatography with silica gel and ethyl acetate/hexane eluents may resolve stereoisomers ().
Advanced Research Questions
Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?
- ¹H NMR : Coupling constants (J = 8–12 Hz) between the methine proton and adjacent aromatic protons indicate Z-stereochemistry ( ).
- X-ray crystallography : Resolve spatial arrangement unambiguously, as demonstrated for structurally analogous thiazolidinones ().
- NOESY NMR : Detect through-space interactions between the furan ring and thiazolidinone core .
Q. What strategies mitigate low yields in Knoevenagel condensation steps?
- Catalyst optimization : Replace triethylamine with DBU for enhanced enolate formation ().
- Microwave irradiation : Reduces reaction time from hours to minutes while improving yield (e.g., 68% vs. 48% under conventional heating) ( ).
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than ethanol .
Q. How do researchers address contradictions in reported biological activities of analogous thiazolidinones?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability ().
- Solubility optimization : Employ DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation artifacts ().
- SAR studies : Systematically modify the 4-nitrophenyl or propanoic acid moieties to isolate pharmacophoric groups .
Q. What computational methods predict reactivity and target interactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites ( ).
- Molecular docking : Simulate binding to targets like COX-2 or PPAR-γ using AutoDock Vina, guided by crystallographic data ( ).
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How can the thioxothiazolidinone core be stabilized during synthesis?
- pH control : Maintain mildly acidic conditions (pH 5–6) to prevent thione oxidation ().
- Temperature modulation : Avoid prolonged heating >100°C to minimize decomposition ().
- Inert atmosphere : Use nitrogen to reduce oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
